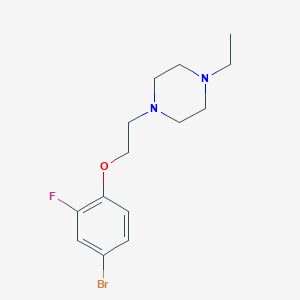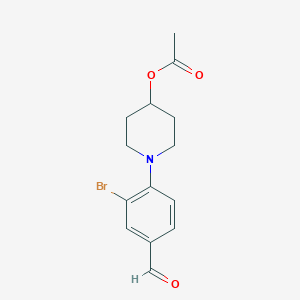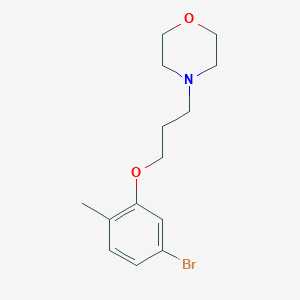methanone CAS No. 1444690-54-3](/img/structure/B1381354.png)
[3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone
Übersicht
Beschreibung
3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone, also known as CMTPPM, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and tasteless compound that has a molecular weight of 382.85 g/mol and a melting point of around 100°C. CMTPPM is a derivative of phenylpropionic acid and is derived from the reaction of chloromethylphenylphosphonous dichloride with trimethylphenylphosphonous dichloride.
Wissenschaftliche Forschungsanwendungen
Structural Determination and Properties
The precise structure and properties of related compounds have been studied through crystallography. For example, Takahashi and colleagues redetermined the structure of a similar compound, revealing significant precision improvements and identified previously unnoticed disorder in an ethyl group. This study highlights the importance of accurate structural determination in understanding the physical properties of chemical compounds and their potential applications (Hiroki Takahashi, 2011).
Synthesis and Antioxidant Properties
The synthesis of derivatives of related compounds and their antioxidant properties have been explored, indicating potential applications in medicinal chemistry. Çetinkaya et al. synthesized derivatives and evaluated their in vitro antioxidant activities, showing effective antioxidant power. Such studies are crucial for developing new antioxidants that could be beneficial in pharmaceuticals or as dietary supplements (Yasin Çetinkaya et al., 2012).
Polymer Science Applications
In polymer science, derivatives of 3-(Chloromethyl)-2,4,6-trimethylphenylmethanone have been used to synthesize new polyimides with improved properties. Li et al. prepared a series of polyimides showing high thermal stability and good solubility in aprotic solvents. These materials could have applications in high-performance plastics, coatings, or electronic materials, demonstrating the compound's utility in developing new polymers (Z. Li et al., 2006).
Advanced Materials and Catalysis
Research on bulky phosphines for selective telomerization processes, including derivatives of the compound , has shown potential in catalyst development. Tschan et al. presented the synthesis of new phosphine-palladium complexes for methanol telomerization, a key step in producing valuable chemical intermediates. Such advancements in catalysis research are pivotal for the development of more efficient and selective industrial chemical processes (M. J. Tschan et al., 2010).
Eigenschaften
IUPAC Name |
[3-(chloromethyl)-2,4,6-trimethylphenyl]-diphenylphosphorylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClO2P/c1-16-14-17(2)22(18(3)21(16)15-24)23(25)27(26,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-14H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIQXQYBCAKQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B1381276.png)








![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)